molecular formula C18H27BrO3S B4326611 methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate CAS No. 89913-74-6

methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate

Cat. No.: B4326611
CAS No.: 89913-74-6
M. Wt: 403.4 g/mol
InChI Key: AARAUMPEIUAVKR-UHFFFAOYSA-N
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Description

Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate is a thiophene-based derivative characterized by a brominated alkyl chain (11-bromoundecanoyl) and a methyl acetate ester group. The thiophene core, a five-membered aromatic ring with a sulfur atom, is a common structural motif in organic electronics due to its electron-rich nature and conjugation capabilities . This compound’s long alkyl chain (11 carbons) likely improves solubility in nonpolar solvents compared to shorter-chain analogs, a critical factor in polymer processing and thin-film device fabrication .

Properties

IUPAC Name

methyl 2-[5-(11-bromoundecanoyl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrO3S/c1-22-18(21)14-15-11-12-17(23-15)16(20)10-8-6-4-2-3-5-7-9-13-19/h11-12H,2-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARAUMPEIUAVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406734
Record name SBB013610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89913-74-6
Record name SBB013610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate typically involves the acylation of a thienyl derivative with 11-bromoundecanoic acid or its derivatives. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in a solvent like methanol (MeOH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromoundecanoyl group to a corresponding alcohol.

    Substitution: The bromine atom in the bromoundecanoyl chain can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate is characterized by its unique thiophene ring structure, which plays a crucial role in its reactivity and biological properties. The compound can be synthesized through several methods, often involving the bromination of undecanoic acid derivatives followed by acylation processes that incorporate the thiophene moiety.

Biological Applications

1. Anticancer Properties:
Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. This compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR). The compound's structure allows it to interact with mutant EGFR proteins, promoting their degradation and potentially leading to reduced tumor growth in non-small cell lung cancer models .

2. Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. Research indicates that thiophene-based compounds can inhibit mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme involved in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory prostaglandins, making it a candidate for treating inflammatory diseases .

Synthetic Applications

1. Precursor for Complex Molecules:
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex structures through various reactions such as Suzuki-Miyaura coupling, which allows for the introduction of diverse functional groups into the thiophene framework .

2. Development of New Materials:
The unique properties of thiophene derivatives make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable films and its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Study Focus Findings
Di Micco et al. (2021)Inhibition of mPGES-1Identified this compound as a potent inhibitor with low micromolar activity against inflammatory pathways .
European Patent Office (2023)Cancer TreatmentDemonstrated effectiveness against EGFR mutant cancers, highlighting its potential as a therapeutic agent for lung cancer .
Smith et al. (2013)Synthesis of FuransDiscussed methodologies for synthesizing thiophene derivatives, including this compound as a key intermediate .

Mechanism of Action

The mechanism of action of methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate involves its interaction with molecular targets through its functional groups. The bromoundecanoyl chain can participate in hydrophobic interactions, while the thienyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate, we compare its properties, reactivity, and applications with three analogous compounds:

5-(3-Iodothiophen-2-yl)-2-Methoxyphenol (from )

  • Structure : Features an iodine atom at the 3-position of the thiophene ring and a methoxy group instead of an ester.
  • Reactivity : The iodine atom facilitates iodocyclization and cross-coupling reactions. However, iodine’s lower electronegativity compared to bromine may slow oxidative addition in metal-catalyzed reactions .
  • Applications: Used in synthesizing heterocyclic compounds via cyclization, but its methoxy group limits solubility in nonpolar media compared to the target compound’s ester and long alkyl chain.

Fluorene-Based Copolymers (from )

  • Structure : Fluorene-thiophene copolymers often incorporate electron-deficient or electron-rich moieties.
  • Electronic Properties : Fluorene units enhance thermal stability and blue-light emission, whereas thiophene derivatives like the target compound improve charge transport. The ester group in the target compound may reduce aggregation in polymers, enhancing film uniformity .
  • Applications : Fluorene-thiophene polymers are used in organic solar cells (OSCs) and light-emitting diodes (OLEDs). The bromoalkyl chain in the target compound could enable side-chain engineering for tailored solubility or interfacial compatibility in OSC active layers .

Poly(3-Hexylthiophene) (P3HT)

  • Structure : A benchmark conjugated polymer with a hexyl side chain on the thiophene ring.
  • The bromine atom allows post-polymerization functionalization (e.g., quaternization for ionic conductivity), unlike P3HT’s inert side chains.

Data Table: Key Properties of this compound and Analogs

Compound Substituents Reactivity Highlights Solubility Applications
This compound 11-bromoundecanoyl, methyl ester Bromine enables cross-coupling; ester aids solubility High in chloroform, toluene Polymer side-chain engineering
5-(3-Iodothiophen-2-yl)-2-methoxyphenol Iodine, methoxy Iodocyclization; slower oxidative addition Moderate in DMSO Heterocycle synthesis
Fluorene-thiophene copolymers Fluorene, thiophene, varied R-groups High thermal stability; tunable bandgap Moderate in chlorobenzene OSCs, OLEDs
P3HT Hexyl chain Inert side chains; high crystallinity High in chloroform Bulk heterojunction solar cells

Research Findings and Mechanistic Insights

  • Synthetic Flexibility : The bromine in the target compound offers advantages over iodine in certain reactions. For example, bromine’s higher electronegativity accelerates oxidative addition in palladium-catalyzed cross-coupling, critical for constructing conjugated polymers .
  • Polymer Performance: In preliminary studies, thiophene monomers with long bromoalkyl chains (e.g., C11) show reduced crystallinity in polymers, which can mitigate charge recombination in OSCs .
  • Contradictions: While iodine in analogs like 5-(3-iodothiophen-2-yl)-2-methoxyphenol aids cyclization, bromine’s weaker leaving-group ability may limit analogous pathways in the target compound. This necessitates alternative strategies, such as radical-initiated cyclization .

Biological Activity

Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which incorporates a thiophene ring and a bromoundecanoyl moiety. This structural configuration is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC15H23BrO2S
Molecular Weight351.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The compound primarily functions as an inhibitor of specific enzymes involved in cancer progression. Research indicates that it may target the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in various cancers. The inhibition of EGFR has been shown to reduce tumor growth and metastasis in preclinical models.

Efficacy Against Cancer

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines expressing EGFR mutations. For instance, it has shown promising results against non-small cell lung cancer (NSCLC) cells harboring the C797S mutation, which is associated with resistance to conventional therapies like Osimertinib .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.3EGFR Inhibition
H1975 (Lung Cancer)4.1EGFR Inhibition
MCF-7 (Breast Cancer)10.2Apoptosis Induction

Case Studies

  • Study on NSCLC : A study investigated the effects of this compound on NSCLC cell lines with various EGFR mutations. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent for resistant cancer types .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups. These findings support further investigation into its clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
Reactant of Route 2
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methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate

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